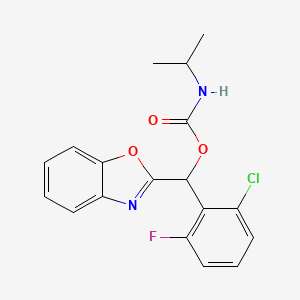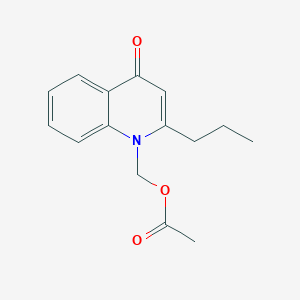![molecular formula C16H17NO3S B12903935 5,5-Dimethyl-3-[(naphthalen-1-yl)methanesulfonyl]-4,5-dihydro-1,2-oxazole CAS No. 834885-15-3](/img/structure/B12903935.png)
5,5-Dimethyl-3-[(naphthalen-1-yl)methanesulfonyl]-4,5-dihydro-1,2-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dimethyl-3-((naphthalen-1-ylmethyl)sulfonyl)-4,5-dihydroisoxazole is a complex organic compound characterized by its unique structural features. This compound contains an isoxazole ring, a naphthalene moiety, and a sulfonyl group, making it a subject of interest in various fields of chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-((naphthalen-1-ylmethyl)sulfonyl)-4,5-dihydroisoxazole typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of naphthalene-1-methanol with sulfonyl chloride to form the sulfonyl derivative. This intermediate is then reacted with 5,5-dimethyl-4,5-dihydroisoxazole under specific conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
5,5-Dimethyl-3-((naphthalen-1-ylmethyl)sulfonyl)-4,5-dihydroisoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are possible, especially at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce the corresponding alcohols.
Aplicaciones Científicas De Investigación
5,5-Dimethyl-3-((naphthalen-1-ylmethyl)sulfonyl)-4,5-dihydroisoxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism by which 5,5-Dimethyl-3-((naphthalen-1-ylmethyl)sulfonyl)-4,5-dihydroisoxazole exerts its effects involves interactions with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The isoxazole ring may also play a role in modulating biological pathways, although the exact mechanisms are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
5,5-Dimethyl-4,5-dihydroisoxazole: Lacks the naphthalene and sulfonyl groups, making it less complex.
Naphthalene-1-methanol: Contains the naphthalene moiety but lacks the isoxazole and sulfonyl groups.
Sulfonyl Chloride Derivatives: Similar in having the sulfonyl group but differ in the rest of the structure.
Uniqueness
5,5-Dimethyl-3-((naphthalen-1-ylmethyl)sulfonyl)-4,5-dihydroisoxazole is unique due to its combination of structural features, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
834885-15-3 |
|---|---|
Fórmula molecular |
C16H17NO3S |
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
5,5-dimethyl-3-(naphthalen-1-ylmethylsulfonyl)-4H-1,2-oxazole |
InChI |
InChI=1S/C16H17NO3S/c1-16(2)10-15(17-20-16)21(18,19)11-13-8-5-7-12-6-3-4-9-14(12)13/h3-9H,10-11H2,1-2H3 |
Clave InChI |
CZXVUVDXVAUXHS-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=NO1)S(=O)(=O)CC2=CC=CC3=CC=CC=C32)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanone, 1-[4-(dimethylamino)-2-phenyl-5-pyrimidinyl]-](/img/structure/B12903858.png)
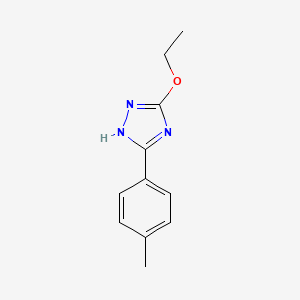

![(2R)-2-amino-3-[(4-sulfamoyl-2,1,3-benzoxadiazol-7-yl)sulfanyl]propanoic acid](/img/structure/B12903874.png)
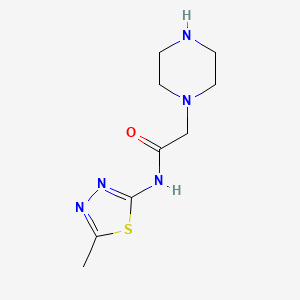
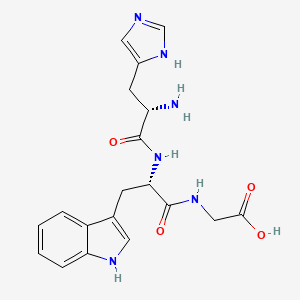
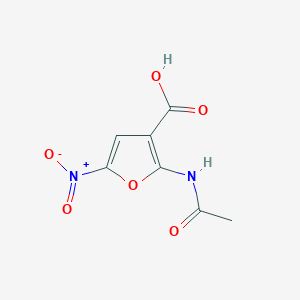

![Benzenesulfonamide, 4-(2-oxazolyl)-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B12903915.png)

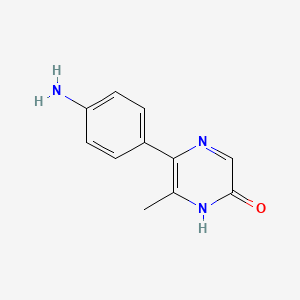
![2-[(E)-(5-Amino-2,2-diethylfuran-3(2H)-ylidene)amino]ethan-1-ol](/img/structure/B12903924.png)
